KAAD-Cyclopamine
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[2-[(3'R,7'aR)-3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-6-(3-phenylpropanoylamino)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H63N3O4/c1-29-25-39-42(47(28-29)24-23-46-40(49)13-9-6-10-22-45-41(50)17-14-32-11-7-5-8-12-32)31(3)44(51-39)21-19-35-36-16-15-33-26-34(48)18-20-43(33,4)38(36)27-37(35)30(44)2/h5,7-8,11-12,15,29,31,35-36,38-39,42H,6,9-10,13-14,16-28H2,1-4H3,(H,45,50)(H,46,49)/t29?,31-,35?,36?,38?,39-,42?,43?,44?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHRPWOAMDJICD-BWBMXWGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2[C@@H](CC(CN2CCNC(=O)CCCCCNC(=O)CCC3=CC=CC=C3)C)OC14CCC5C6CC=C7CC(=O)CCC7(C6CC5=C4C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H63N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587893 | |
| Record name | N-{2-[(8xi,9xi,10xi,14xi,17xi,22xi,23R,25xi)-3-Oxo-17,23-epoxyveratraman-28-yl]ethyl}-6-(3-phenylpropanamido)hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306387-90-6 | |
| Record name | N-{2-[(8xi,9xi,10xi,14xi,17xi,22xi,23R,25xi)-3-Oxo-17,23-epoxyveratraman-28-yl]ethyl}-6-(3-phenylpropanamido)hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms of Action
Direct Interaction with Smoothened
KAAD-cyclopamine's interaction with the Smoothened protein is a critical aspect of its function as a Hedgehog pathway antagonist. This interaction occurs at the level of the protein's transmembrane domain, influencing its structure and cellular trafficking.
Scientific evidence demonstrates that this compound, like its parent compound, directly binds to the heptahelical bundle of the Smoothened protein. nih.govmdpi.com This binding site is located within a pocket formed by the transmembrane (TM) domains and extracellular loops of the receptor. mdpi.com The interaction is specific, as shown by competition assays where this compound effectively displaces fluorescently labeled cyclopamine (B1684311) derivatives, such as BODIPY-cyclopamine, from cells expressing Smo. nih.govtargetmol.comcaymanchem.com This binding is not dependent on the N-terminal cysteine-rich domain (CRD) or the cytoplasmic C-terminal domain of Smo, localizing the interaction site squarely within the seven-transmembrane portion of the protein. nih.gov this compound is a derivative of cyclopamine, featuring a long chain substitution on the secondary amine. This modification allows the long aliphatic linker to protrude from the binding pocket, a feature that does not negatively impact its binding to Smo. nih.gov
The binding of this compound to the heptahelical bundle of Smo is believed to induce or stabilize a specific conformational state of the protein. nih.gov This alteration in protein structure is a key element of its inhibitory mechanism. An effect of this compound binding on Smo's structure is supported by its ability to reverse the misfolding and subsequent retention of the constitutively active SmoA1 mutant in the endoplasmic reticulum. nih.gov By binding to Smo, this compound promotes a protein conformation that is functionally inactive, thereby blocking downstream signal transduction. nih.gov This mechanism is analogous to how G-protein-coupled receptors (GPCRs), which share a structural resemblance to Smo, change conformation upon ligand binding to modulate intracellular signaling. nih.gov
A notable effect of this compound is its ability to promote the exit of the oncogenic SmoA1 mutant from the endoplasmic reticulum (ER). nih.govcaymanchem.comscientificlabs.co.ukmerckmillipore.com The SmoA1 mutant, while constitutively active, is often misfolded and retained within the ER as part of the cell's quality-control mechanism. nih.gov Treatment with this compound reverses this ER retention. nih.govtargetmol.comcaymanchem.com This was observed in C3H/10T1/2 cells where the ER localization of SmoA1-GFP was reversed by 10 μM this compound. nih.gov The change in localization is further confirmed by a shift in the glycosylation state of the SmoA1 protein. Upon treatment, a portion of SmoA1 becomes resistant to digestion by endoglycosidase H (endo H), indicating it has passed through the Golgi apparatus, a post-ER compartment. nih.gov This suggests that this compound binding helps the SmoA1 protein to adopt a conformation that allows it to pass cellular quality control checkpoints and exit the ER. nih.gov
The activity of Smoothened can be modulated by a variety of exogenous small molecules, including this compound and others that act as either antagonists or agonists. pnas.orgpnas.orgnih.gov Studies have identified several small molecules, such as SANT-1, SANT-2, SANT-3, and SANT-4, that are structurally distinct from cyclopamine but also function as Smo antagonists by binding directly to the receptor. pnas.orgnih.gov In vitro assays using membrane fractions from cells expressing a Smo-Gαo fusion protein show that the constitutive activity of Smo can be effectively blocked by the inverse agonist activity of this compound. pnas.org The rank-ordering of potency for inhibiting Smo-Gi coupling in cell-free assays was found to be SANT-1 > cyclopamine > this compound, which differs from the potency observed in cell-based transcriptional assays, suggesting complex modulatory mechanisms. pnas.org
| Compound | Class | Effect on Smo Activity | Reference |
| This compound | Antagonist / Inverse Agonist | Inhibits constitutive and induced Smo activity | pnas.orgpnas.org |
| SANT-1 | Antagonist | Inhibits Smo activity, binds to a deep site in the 7TM pocket | nih.govpnas.org |
| SAG | Agonist | Activates Smo activity, counteracts cyclopamine inhibition | pnas.orgmedchemexpress.com |
| Purmorphamine | Agonist | Activates Smo activity | medchemexpress.commedchemexpress.com |
Promotion of SmoA1 Exit from the Endoplasmic Reticulum
Antagonistic Relationships with Smo Agonists
The inhibitory action of this compound can be directly opposed by small molecule agonists that also target Smoothened, highlighting a competitive interplay at the receptor level.
A clear, mutually antagonistic relationship exists between this compound and the Smo agonist SAG (a chlorobenzothiophene-containing compound). pnas.orgpnas.org This antagonism suggests they act on a common target, Smoothened, but with opposing effects. pnas.orgpnas.org Functional assays demonstrate that higher concentrations of this compound are required to inhibit Hh pathway activation induced by SAG compared to the inhibition of the pathway stimulated by the natural ligand, Sonic hedgehog (Shh). pnas.orgpnas.org For instance, inhibiting luciferase expression induced by 100 nM SAG required 15-fold higher concentrations of this compound than what was needed to block Shh-induced expression. pnas.org Conversely, the presence of this compound makes it more difficult for SAG to activate the pathway. pnas.orgpnas.org Biochemically, this compound can inhibit the cross-linking of a photoaffinity-labeled SAG derivative to Smo, although at significantly higher concentrations than those needed to block cyclopamine's own binding, indicating a complex competitive interaction at the Smo heptahelical bundle. pnas.org This mutual opposition is also evident in ciliary localization studies, where this compound can block and reverse the SAG-induced accumulation of Smo in the primary cilium. researchgate.net
| Interaction | Observation | Required Concentration (Example) | Reference |
| This compound vs. SAG | Inhibition of SAG-induced pathway activation requires higher concentrations of this compound. | 15-fold higher concentration of this compound needed to inhibit SAG vs. ShhNp. | pnas.orgpnas.org |
| SAG vs. This compound | Attenuation of SAG's agonistic activity in the presence of this compound. | 20-fold more SAG required to activate the pathway in the presence of 200 nM this compound. | pnas.org |
| Biochemical Competition | This compound inhibits PA-SAG cross-linking to Smo. | IC50 ≈ 500 nM | pnas.org |
Competition of SAG/Smo Cross-linking
This compound has been shown to interfere with the interaction between Smoothened (Smo) and the synthetic agonist SAG. pnas.org While this compound can inhibit the cross-linking of a photoaffinity derivative of SAG (PA-SAG) to Smo, this inhibition requires significantly higher concentrations of this compound than its apparent dissociation constant (KD) for Smo, which is 23 nM. pnas.orgnih.gov Specifically, the concentration of this compound required to achieve 50% inhibition (IC50) of PA-SAG/Smo cross-linking is approximately 500 nM. pnas.org
This discrepancy suggests that the interaction between these small molecules and the Smoothened protein may differ depending on whether Smo is alone or part of a larger complex with effector proteins. pnas.org The agonist SAG itself competes with the binding of a fluorescently labeled cyclopamine derivative (BODIPY-cyclopamine) to cells expressing Smo, indicating they share a binding site or have mutually exclusive binding. pnas.org The apparent dissociation constant for the SAG/Smo complex is 59 nM. pnas.org
Inhibition of SAG-induced Smo Accumulation in Cilia
A key step in the activation of the Hedgehog signaling pathway is the accumulation of the Smoothened (Smo) protein within the primary cilia. The synthetic agonist SAG potently induces this ciliary accumulation. researchgate.netnih.gov this compound effectively blocks this SAG-induced accumulation of Smo in the cilia. researchgate.netnih.govresearchgate.net
Studies using NIH 3T3 cells, including those expressing a photoconvertible Smo-mEos2 fusion protein, have demonstrated this inhibitory effect. researchgate.netnih.govresearchgate.net When cells are pre-treated with SAG to induce Smo accumulation in the cilia, subsequent treatment with this compound leads to a significant reduction of ciliary Smo. nih.govresearchgate.net This effect is observed with both the overexpressed Smo-mEos2 and the endogenous Smo protein. nih.gov The reduction of ciliary Smo becomes detectable approximately 4 hours after the addition of this compound, with a greater than 90% decrease observed within an additional 8 hours. nih.govresearchgate.net
The mechanism behind this removal of ciliary Smo by this compound appears to be a decrease in the rate of Smo entry into the cilium, rather than an acceleration of its exit. nih.gov While this compound is a potent inhibitor of Hedgehog signaling, it is noteworthy that cyclopamine itself can cause an accumulation of inactive Smo in the cilia, highlighting a mechanistic difference between these two related molecules. researchgate.netnih.gov
Interactions with Patched (Ptch) Function
Suppression of Constitutive Pathway Activation Resulting from Ptch1 Loss of Function
The Patched1 (Ptch1) protein is a key negative regulator of the Hedgehog signaling pathway, functioning upstream of Smoothened (Smo). mdpi.comoup.com In its active state, Ptch1 suppresses Smo activity. nih.gov Loss-of-function mutations in the Ptch1 gene lead to constitutive activation of the Hedgehog pathway, a common event in the development of certain cancers like basal cell carcinoma and medulloblastoma. pnas.orgmdpi.compnas.org
This compound has been demonstrated to effectively suppress this constitutive pathway activation that results from the loss of Ptch1 function. pnas.orgpnas.org In cellular models where Ptch1 is absent or non-functional (e.g., P2Ptch1-/- cells), the Hedgehog pathway is continuously active. pnas.orgpnas.org Treatment of these cells with this compound at a concentration of 100 nM completely suppresses this aberrant signaling. pnas.org This inhibitory effect can be overcome by the simultaneous addition of the Smoothened agonist, SAG, indicating that the target of this compound is downstream of Ptch1, at the level of Smo. pnas.org This finding is crucial as it validates Smo as a therapeutic target in cancers driven by Ptch1 inactivation. nih.govaacrjournals.org
The ability of this compound to counteract the effects of Ptch1 loss is also observed in various cancer cell lines. mdpi.comoup.comaacrjournals.org For instance, in a mouse basal cell carcinoma cell line (ASZ001) that has lost both copies of the Ptch1 gene, treatment with 2 µM this compound significantly reduced the levels of Hedgehog target genes. aacrjournals.org
Biochemical Evidence for Ptch Action on Smo Structure
The functional antagonism between Patched (Ptch) and Smoothened (Smo) suggests that Ptch influences the conformation of Smo. Biochemical studies provide evidence for this structural interaction. The binding of cyclopamine derivatives to Smo is sensitive to the functional status of Ptch. nih.gov
Specifically, it has been observed that higher expression levels of Ptch1 correlate with an increase in the binding of cyclopamine to Smo. pnas.orgpnas.org This suggests that Ptch1 may promote a conformation of Smo that has a higher affinity for cyclopamine. nih.gov This Ptch-induced conformation is thought to be the inactive state of Smo. nih.gov
The ability of this compound to bind to Smo and inhibit its function, even in the absence of Ptch1, indicates that this compound can induce or stabilize a similar inactive conformation of Smo. nih.gov Further evidence comes from studies with a photoaffinity-labeled derivative of cyclopamine (PA-cyclopamine). The cross-linking of PA-cyclopamine to Smo is a specific interaction that can be competed by this compound. pnas.orgnih.gov The efficiency of cyclopamine binding, and therefore its ability to report on Smo conformation, is influenced by Ptch1 levels. pnas.orgnih.gov These findings collectively provide biochemical support for the model where Ptch acts on the structure of Smo, and that small molecule inhibitors like this compound can mimic this inhibitory effect by directly altering the conformation of the Smoothened protein. nih.gov
Cellular and Subcellular Effects of Kaad Cyclopamine
Modulation of Hedgehog Pathway Downstream Components
KAAD-cyclopamine directly targets the Smoothened (Smo) protein, a key transducer in the Hh pathway, thereby influencing the activity of downstream effectors. stanford.edumerckmillipore.comscientificlabs.co.uk
This compound effectively suppresses the activity of the Hedgehog pathway induced by Sonic hedgehog N-terminal peptide (ShhNp). stanford.edumerckmillipore.comscientificlabs.co.uk In cellular assays, this compound demonstrates a high potency in inhibiting ShhNp-stimulated pathway activation. stanford.edu For instance, in Shh-LIGHT2 cells, which are engineered to report Hh pathway activity, this compound has an IC₅₀ of 20 nM. merckmillipore.comscientificlabs.co.uklabmix24.com This indicates that a low concentration of the compound is sufficient to achieve a 50% inhibition of the pathway's activity. The inhibitory concentration required to block pathway activation by ShhNp is significantly lower than that needed to counteract activation by the Smo agonist SAG, highlighting the specific nature of its interaction. pnas.org
The compound also demonstrates the ability to suppress reporter activity induced by SmoA1, a constitutively active mutant of the Smoothened protein. stanford.edumerckmillipore.comscientificlabs.co.uk While higher concentrations of this compound are required to inhibit the activity of the mutated SmoA1 compared to the ShhNp-induced pathway, it still effectively suppresses this oncogenic form of Smo. stanford.edu In SmoA1-LIGHT cells, the IC₅₀ for this compound is 500 nM. merckmillipore.comscientificlabs.co.uksigmaaldrich.com This suppression is a key indicator of its potential to counteract Hh pathway activation that occurs due to mutations downstream of the Ptch receptor. stanford.edu
| Cell Line | Inducer | IC₅₀ of this compound | Reference |
|---|---|---|---|
| Shh-LIGHT2 | ShhNp | 20 nM | merckmillipore.comscientificlabs.co.uklabmix24.com |
| p2Ptch-/- | Constitutive (Loss of Ptch1) | 50 nM | merckmillipore.comscientificlabs.co.uklabmix24.com |
| SmoA1-LIGHT | Constitutive (SmoA1 mutant) | 500 nM | merckmillipore.comscientificlabs.co.uksigmaaldrich.com |
Treatment with this compound leads to a reduction in the expression of Gli1 and NANOG, which are critical transcription factors associated with the Hh pathway and stem cell self-renewal. nih.govnih.govembopress.org The Glioma-associated oncogene 1 (Gli1) is a primary transcriptional target and a reliable indicator of Hh pathway activity. nih.gov The NANOG homeobox protein is a key factor in maintaining pluripotency and self-renewal in stem cells, including cancer stem cells. nih.govembopress.org Studies have shown that blocking the Hh pathway with this compound diminishes the expression of both Gli1 and NANOG, which in turn suppresses the self-renewal capacity of cancer neurospheres. nih.govnih.govembopress.org
This compound has been shown to dose-dependently decrease the expression of nuclear Gli1. caymanchem.comtargetmol.comtargetmol.cn This is significant as the translocation of Gli1 to the nucleus is a critical step for it to function as a transcription factor. Furthermore, the compound also reduces the levels of several cytosolic proteins involved in cell invasion and proliferation, including matrix metalloproteinase-9 (MMP-9), and the phosphorylated forms of extracellular signal-regulated kinases 1 and 2 (pERK1 and pERK2). caymanchem.comtargetmol.comtargetmol.cn The reduction in these proteins contributes to the inhibition of cancer cell invasion and migration, with studies showing inhibition rates of 45.9% and 43.3% for invasion and migration, respectively, in hepatocarcinoma cells. caymanchem.comtargetmol.com
Reduction of Gli1 and NANOG Expression
Cellular Proliferation and Growth Inhibition
By blocking the Hh signaling pathway, this compound induces a reduction in DNA synthesis, which is a fundamental process for cell proliferation. nih.govnih.gov This leads to marked inhibition of cell growth in various cancer cell lines, including hepatocellular carcinoma. nih.govnih.gov In some cancer cell models, this growth inhibition has been linked to the recovery of p53 expression, a tumor suppressor protein. pnas.org For example, in Hep3B hepatocellular carcinoma cells, this compound inhibited the growth rate by 94%. oup.com
| Effect | Cell Line/Model | Finding | Reference |
|---|---|---|---|
| Inhibition of Invasion | Bel-7402 hepatocarcinoma | 45.9% inhibition | caymanchem.comtargetmol.com |
| Inhibition of Migration | Bel-7402 hepatocarcinoma | 43.3% inhibition | caymanchem.comtargetmol.com |
| Growth Rate Inhibition | Hep3B hepatocellular carcinoma | 94% inhibition | oup.com |
Reduction of DNA Synthesis and Cell Growth Inhibition
Cell Motility and Invasion
This compound significantly impacts the ability of cancer cells to move and invade surrounding tissues, key processes in metastasis.
Blockade of the Hedgehog signaling pathway by this compound results in a significant attenuation of both invasiveness and motility in hepatocellular carcinoma (HCC) cells. nih.govspandidos-publications.comnih.gov Specifically, in Bel-7402 hepatocarcinoma cells, this compound was shown to inhibit invasion and migration by 45.9% and 43.3%, respectively. caymanchem.comtargetmol.com
In gastric cancer cell lines, such as AGS and MKN-28, the compound effectively blocks TGF-β-mediated migration and invasiveness. aacrjournals.orgnih.govresearchgate.net The enhanced cell motility and invasiveness stimulated by the Sonic hedgehog (Shh) protein were abrogated in cells treated with this compound. nih.govcancerbiomed.org Studies on colorectal cancer cells also demonstrate that this compound can significantly inhibit the invasion of SW480 cells into Matrigel™. nih.gov
| Cancer Type | Cell Line(s) | Reported Effect of this compound | Citation |
|---|---|---|---|
| Hepatocellular Carcinoma (HCC) | SMMC-7721, Bel-7402 | Significant attenuation in invasiveness and motility; 45.9% inhibition of invasion and 43.3% inhibition of migration in Bel-7402. | nih.govspandidos-publications.comnih.govcaymanchem.comtargetmol.com |
| Gastric Cancer | AGS, MKN-28 | Blocked TGF-β-mediated and Shh-enhanced cell motility and invasiveness. | aacrjournals.orgnih.govresearchgate.netcancerbiomed.org |
| Colorectal Cancer | SW480 | Significantly inhibited invasion into Matrigel™. | nih.gov |
Epithelial-Mesenchymal Transition (EMT) is a process that allows epithelial cells to acquire mesenchymal, fibroblast-like properties and is critical for cancer invasion and metastasis. This compound has been shown to influence the expression of key EMT markers. In ovarian cancer cells, treatment with this compound led to a decreased expression of E-cadherin and the transcription factor Snail. oup.com
Conversely, in breast cancer cells (MCF7 and SUM159), this compound treatment caused a modest but significant increase in the expression of the epithelial marker keratin (B1170402) 18 and a notable decrease in mesenchymal markers such as N-cadherin, vimentin, SNAI1 (Snail), Slug, and Twist. nih.gov Similarly, studies in colorectal cancer cells have shown that this compound can induce the expression of E-cadherin. nih.gov Downregulation of EMT markers by cyclopamine (B1684311) has also been observed in colon cancer stem cells. nih.gov
| Cancer Type | Cell Line(s) | Effect on Epithelial Markers (e.g., E-cadherin) | Effect on Mesenchymal Markers (e.g., N-cadherin, Snail) | Citation |
|---|---|---|---|---|
| Ovarian Cancer | Not specified | Decreased E-cadherin | Decreased Snail | oup.com |
| Breast Cancer | MCF7, SUM159 | Increased Keratin 18 | Decreased N-cadherin, Vimentin, Snail, Slug, Twist | nih.gov |
| Colorectal Cancer | SW480 | Induced E-cadherin | Not specified | nih.gov |
| Colon Cancer (Stem Cells) | HCT-116 spheres | Not specified | Down-regulated EMT markers | nih.gov |
Attenuation of Invasiveness and Motility
Induction of Programmed Cell Death
This compound can induce or sensitize cancer cells to programmed cell death, or apoptosis, often in combination with other therapeutic agents.
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that can induce apoptosis in cancer cells. However, many tumor types, such as malignant glioma, are resistant to TRAIL. Research has shown that while treatment with either this compound or TRAIL alone does not induce significant cell death in malignant glioma cells, the combination of the two induces rapid apoptosis in TRAIL-resistant glioma cells. researchgate.netnih.gov This sensitizing effect has been observed in glioblastoma cell lines and human glioblastoma short-term cultures, such as NCH82 and NCH89. caymanchem.comtargetmol.comnih.gov Importantly, normal human astrocytes were not affected by this combination treatment. nih.gov This suggests that this compound can overcome TRAIL resistance in malignant brain tumors. merckmillipore.comscientificlabs.co.uk
| Cancer Type | Cell Line(s) / Culture | Effect of this compound | Citation |
|---|---|---|---|
| Malignant Glioma / Glioblastoma | Glioblastoma cell lines, NCH82, NCH89 human glioblastoma cultures | Sensitizes TRAIL-resistant cells to TRAIL-mediated apoptosis. Combination treatment induces rapid apoptosis. | caymanchem.comtargetmol.comresearchgate.netnih.govmerckmillipore.comscientificlabs.co.uk |
The mechanism by which this compound sensitizes cells to TRAIL involves the upregulation of specific death receptors on the cell surface. TRAIL induces apoptosis by binding to its cognate death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2). Studies have demonstrated that this compound treatment leads to an upregulation of both DR4 and DR5 in malignant glioma cells, including the LN229 and U251 cell lines. caymanchem.comtargetmol.comresearchgate.netnih.gov This increased expression of death receptors on the cell surface enhances the ability of TRAIL to bind and initiate the apoptotic signaling cascade. This upregulation appears to be a key factor in overcoming TRAIL resistance. researchgate.netnih.gov In cholangiocarcinoma cells, cyclopamine was also found to enhance DR4 expression, which was necessary for sensitizing the cells to TRAIL-induced apoptosis. nih.gov
| Cancer Type | Cell Line(s) | Receptor Upregulation | Citation |
|---|---|---|---|
| Malignant Glioma | LN229, U251 | Upregulation of Death Receptor 4 (DR4) and Death Receptor 5 (DR5). | caymanchem.comtargetmol.comresearchgate.netnih.gov |
| Cholangiocarcinoma | KMCH | Upregulation of Death Receptor 4 (DR4). | nih.gov |
| Multiple Myeloma | Not specified | Increased expression of Death Receptor 4 (DR4). | nih.gov |
Promotion of Apoptosis in Specific Cell Lines
This compound has been demonstrated to induce apoptosis in a variety of cancer cell lines. This pro-apoptotic effect is often, but not always, linked to its inhibition of the Hh signaling pathway.
In malignant glioma cells, this compound has been shown to sensitize these cells to TRAIL-induced apoptosis. nih.govmerckmillipore.com While treatment with either this compound or TRAIL alone does not significantly induce cell death, their combination leads to rapid apoptosis in TRAIL-resistant glioma cells. nih.gov This synergistic effect is mediated by the upregulation of death receptors DR4 and DR5, and the downregulation of the anti-apoptotic proteins Bcl-2 and c-FLIP. nih.govtargetmol.com Overexpression of Bcl-2 and c-FLIP was found to attenuate the apoptosis facilitated by the combination treatment. nih.gov
Similarly, in hepatocellular carcinoma (HCC) cell lines such as SMMC-7721, Hep3B, Huh7, and PLC/PRF/5, this compound treatment leads to an increased rate of apoptosis. nih.govoup.com This is associated with the downregulation of Bcl-2, an anti-apoptotic protein and a target of the Hh pathway. nih.gov The mechanism involves the inhibition of Gli1, a key transcription factor in the Hh pathway, which in turn reduces the expression of Bcl-2. nih.gov Furthermore, treatment with this compound in HCC cells can lead to the cleavage of PARP and caspase-3, which are hallmark indicators of apoptosis. aacrjournals.org
Studies on diffuse large B-cell lymphoma (DLBCL) have revealed a differential response to this compound. In the activated B-cell (ABC) subtype (cell lines OCI-LY3, OCI-LY10, and SUDHL2), inhibition of the Hh pathway with this compound predominantly leads to increased cell death. researchgate.net In contrast, in the germinal center B-cell (GC) type (cell lines DOHH2, Pfeiffer, and BJAB), the primary effect is cell-cycle arrest. researchgate.net
The sensitivity of different cell lines to this compound-induced apoptosis can vary. For instance, in ovarian cancer cell lines, the OVCA433 cell line was found to be the most sensitive to apoptosis induced by this compound, which may be related to its very low expression of Bcl-2. oup.com In some HCC cell lines, the time required to induce a similar rate of cell death varies, suggesting that other genetic factors may influence sensitivity. oup.com
Table 1: Effects of this compound on Apoptosis in Various Cancer Cell Lines
| Cell Line Type | Specific Cell Lines | Observed Effect on Apoptosis | Associated Molecular Changes |
|---|---|---|---|
| Malignant Glioma | LN229, U251, NCH82, NCH89 | Sensitization to TRAIL-induced apoptosis nih.govtargetmol.com | Upregulation of DR4 and DR5; Downregulation of Bcl-2 and c-FLIP nih.govtargetmol.com |
| Hepatocellular Carcinoma | SMMC-7721, Hep3B, Huh7, PLC/PRF/5 | Increased apoptosis nih.govoup.com | Downregulation of Bcl-2 and Gli1; Cleavage of PARP and caspase-3 nih.govaacrjournals.org |
| Diffuse Large B-cell Lymphoma (ABC subtype) | OCI-LY3, OCI-LY10, SUDHL2 | Increased cell death researchgate.net | |
| Ovarian Cancer | OVCA433 | High sensitivity to apoptosis oup.com | Low intrinsic Bcl-2 expression oup.com |
Inhibition of Apoptosis in Inflammatory Contexts
In contrast to its pro-apoptotic effects in cancer cells, this compound can exhibit anti-apoptotic properties in certain inflammatory settings. Research has shown that in a model of bronchial asthma, this compound, along with umbilical cord mesenchymal stem cells (UCMSCs), can inhibit TGF-β1-induced apoptosis in human bronchial epithelial cells. ejh.it In this context, TGF-β1 was shown to induce apoptosis, and the application of this compound significantly decreased the rate of apoptosis. ejh.it This suggests a protective role for Hh pathway inhibition in specific inflammatory conditions.
Preclinical Research Models and Study Systems
In Vitro Cell Line Models
Shh-LIGHT2 cells are a crucial tool for studying Hh pathway activation. These NIH 3T3 cells are engineered to contain Gli-dependent firefly luciferase and constitutive Renilla luciferase reporters. pnas.org This system allows for the quantitative measurement of Hh pathway activity.
KAAD-cyclopamine has demonstrated potent inhibition of the Hh pathway in this model, with a reported IC₅₀ value of 20 nM. merckmillipore.comglpbio.com Studies have shown that this compound can effectively block Hh pathway activation induced by Sonic hedgehog (ShhN), a ligand that initiates the signaling cascade. pnas.org Interestingly, research has also highlighted the antagonistic relationship between this compound and Smoothened (Smo) agonists like SAG. pnas.org For instance, significantly higher concentrations of this compound are required to inhibit luciferase expression induced by SAG compared to that induced by ShhNp, indicating a competitive interaction at the level of Smo. pnas.org
Table 1: Activity of this compound in Shh-LIGHT2 Cells
| Compound | Reported IC₅₀ | Study Focus | Citation |
|---|---|---|---|
| This compound | 20 nM | Inhibition of Hh signaling | merckmillipore.comglpbio.com |
| This compound | 100 nM | Inhibition of purmorphamine-stimulated pathway activation | medchemexpress.com |
SmoA1-LIGHT2 Cells
SmoA1-LIGHT2 cells are another engineered cell line that expresses a constitutively active mutant of Smoothened (SmoA1), leading to ligand-independent activation of the Hh pathway. pnas.org This model is particularly useful for investigating inhibitors that act directly on Smo.
In SmoA1-LIGHT2 cells, this compound has been shown to suppress the constitutive reporter activity. merckmillipore.com However, its potency is attenuated compared to its effect in Shh-LIGHT2 cells, with a reported IC₅₀ of 500 nM. merckmillipore.comsigmaaldrich.com This difference in potency highlights the impact of the activating SmoA1 mutation on the binding and inhibitory action of this compound. pnas.org Despite the reduced potency, this compound can still effectively inhibit the pathway, and its inhibitory effect can be overcome by the Smo agonist SAG, further supporting a direct interaction with Smo. pnas.org
Fibroblasts derived from mouse embryos lacking the Patched1 (Ptch1) gene (p2Ptch-/- cells) provide a model of constitutive Hh pathway activation due to the loss of the inhibitory receptor Ptch1. pnas.orgpnas.org In these cells, this compound effectively suppresses the constitutive pathway activation, demonstrating its ability to act downstream of Ptch1. pnas.org The reported IC₅₀ for this compound in these cells is 50 nM. merckmillipore.comsigmaaldrich.com
Treatment of Ptch1-deficient cells with this compound leads to a reversal of the abnormal cell growth associated with the constitutive Hh signaling. stanford.edu The inhibitory effect of this compound in this model can be rescued by the addition of the Smo agonist SAG, further confirming that the target of this compound is Smoothened. pnas.org
The Hedgehog signaling pathway has been implicated in the development and progression of hepatocellular carcinoma (HCC). oup.comspandidos-publications.com Several HCC cell lines have been used to investigate the effects of this compound.
In studies using HCC cell lines such as Hep3B, Huh7, and PLC/PRF/5, which show detectable Hh pathway activity, this compound treatment led to a decrease in the expression of Hh target genes, inhibition of cell growth, and induction of apoptosis. nih.govoup.com For instance, in Hep3B cells, this compound inhibited Hh signaling activity by 50% and the growth rate by 94%. oup.com It also led to a significant reduction in the expression of the oncogene c-myc. oup.com In another study, this compound was shown to inhibit DNA synthesis, cell growth, and the invasive and migratory capabilities of SMMC-7721 cells. spandidos-publications.commdpi.com The Bel-7402 hepatocarcinoma cell line also exhibited reduced invasion and migration upon treatment with this compound. glpbio.com
However, the responsiveness of HCC cells to this compound can be variable. Some studies have noted that certain HCC cell lines are not sensitive to this compound, potentially due to mutations downstream of Smo or other resistance mechanisms. aacrjournals.org
Table 2: Effects of this compound on Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | Key Findings | Citation |
|---|---|---|
| Hep3B | Inhibited Hh signaling by 50%, decreased c-myc expression, inhibited growth rate by 94%. | oup.com |
| Hep3B, Huh7, PLC/PRF/5 | Decreased expression of Hh target genes, inhibited cell growth, induced apoptosis. | oup.com |
| SMMC-7721 | Induced reduction of DNA synthesis, marked cell growth inhibition, attenuated invasiveness and motility. | spandidos-publications.com |
| Bel-7402 | Inhibited invasion and migration by 45.9% and 43.3%, respectively. | glpbio.com |
Ovarian Carcinoma Cell Lines
The role of the Hh pathway and the efficacy of its inhibitors have also been explored in ovarian cancer. In vitro studies have utilized ovarian carcinoma cell lines such as A2780, SKOV-3, OVCAR-3, and OVCA433. plos.orgnih.govresearchgate.net
One study demonstrated that while this compound induced a dose-dependent reduction in the proliferation of A2780, SKOV-3, and OVCAR-3 cells, it did not significantly inhibit the expression of the Hh target gene Gli1. plos.orgresearchgate.netnih.gov This finding suggested that the observed anti-proliferative effect might be non-specific or due to toxicity rather than direct Hh pathway inhibition in these specific cell lines under the tested conditions. plos.orgnih.gov
In contrast, another study using SKOV3, OVCAR3, and OVCA433 cell lines reported that this compound suppressed cancer cell proliferation, inhibited invasion and motility, and induced apoptosis. nih.govoup.com This study also observed a decrease in Gli1 mRNA expression following treatment. nih.gov Specifically, the OVCA433 cell line was found to be the most sensitive to this compound-induced apoptosis. nih.gov
Table 3: Proliferation Inhibition by this compound in Ovarian Carcinoma Cell Lines
| Cell Line | Treatment | Effect on Cell Proliferation | Citation |
|---|---|---|---|
| A2780, SKOV-3, OVCAR-3 | 2, 5, and 10 µM this compound for 48h | Dose-dependent reduction | plos.orgresearchgate.net |
| SKOV3, OVCAR3, OVCA433 | 2 µM this compound | Suppression of cell proliferation | nih.govoup.com |
Glioma Cell Lines
Malignant glioma is another cancer type where the therapeutic potential of targeting the Hh pathway has been investigated. Studies have used various glioblastoma cell lines, including U87, U251, LN229, and human glioblastoma short-term cultures like NCH82 and NCH89. glpbio.comresearchgate.netnih.gov
Research has shown that this compound can sensitize human glioma cells to TRAIL-induced apoptosis. merckmillipore.comsigmaaldrich.com While single treatment with this compound or TRAIL alone did not induce significant cytotoxicity, the combination of both agents led to rapid apoptosis in TRAIL-resistant glioma cells. nih.gov This sensitization was associated with an upregulation of death receptors DR4 and DR5 and downregulation of anti-apoptotic proteins like Bcl-2 and c-FLIP. glpbio.comnih.gov Importantly, this combination treatment did not affect normal human astrocytes, suggesting a degree of cancer cell specificity. nih.gov
Compound Name Table
| Compound Name |
|---|
| This compound |
| Cyclopamine (B1684311) |
| SAG |
| ShhNp (Sonic hedgehog N-terminal peptide) |
| Purmorphamine |
| Tomatidine |
| TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) |
| c-FLIP |
| Bcl-2 |
| DR4 (Death Receptor 4) |
| DR5 (Death Receptor 5) |
| Gli1 |
| c-myc |
| Smoothened (Smo) |
Bronchial Epithelial Cells
Non-Human In Vivo Models
This compound has been reported to cause the regression of murine tumor allografts in vivo. merckmillipore.comscientificlabs.co.ukmerckmillipore.com While specific details of these allograft models were not extensively described in the provided search results, the consistent reporting across multiple sources highlights this as a key finding in the preclinical evaluation of the compound. These models typically involve the transplantation of cancer cells into immunodeficient or syngeneic mice to assess the anti-tumor efficacy of a therapeutic agent. The observed regression of tumors in these models provides evidence for the potential anti-cancer activity of this compound in a living organism.
Genetically engineered mouse models that spontaneously develop medulloblastoma are crucial for studying the disease in a more physiologically relevant context. The Ptch1 heterozygous (Ptch1+/-) mouse is a well-established model for Gorlin syndrome and is widely used for medulloblastoma research. jax.org These mice have a predisposition to developing medulloblastoma due to the heterozygous deletion of the Ptch1 gene, a tumor suppressor in the Hedgehog pathway. nih.govjax.org Studies using Ptch1+/- mice have been instrumental in understanding medulloblastoma development. mdpi.comnih.gov While the search results mention the use of these models for studying medulloblastoma and the role of the Hh pathway, specific studies detailing the in vivo effects of this compound in Ptch1+/- mice were not explicitly found. However, research on primary medulloblastoma cells derived from these mice has shown sensitivity to this compound in vitro. nih.gov Another genetic model mentioned is the Math1-Cre/Ptc fl/fl mouse, which develops medulloblastoma with high penetrance. researchgate.net Cells from these tumors were shown to be sensitive to this compound in vitro. researchgate.net
This compound has been investigated in mouse models of basal cell carcinoma (BCC), a type of skin cancer strongly associated with aberrant Hedgehog signaling. In one study, the mouse BCC cell line ASZ001, derived from a Ptch1+/- mouse and lacking both copies of the Ptch1 gene, was used. aacrjournals.orgresearchgate.net In these cells, this compound effectively inhibited the Hh pathway, as evidenced by a greater than 70% reduction in the Hh target genes Gli1 and Hip. aacrjournals.orgresearchgate.net
In vivo studies have utilized topical application of this compound in a Krt6a-cre: Ptch1neo/neo mouse model of BCC. nih.gov In this model, this compound was shown to reduce the tumor area by more than half, demonstrating its efficacy in a preclinical setting. nih.gov Another model, the Krt14-cre: SmoM2YFP mouse, which expresses a constitutively active form of Smoothened, also develops skin lesions resembling BCC. nih.gov These genetic models provide a platform to test the inhibitory effects of compounds like this compound on Hh signaling-driven tumorigenesis.
Table 4: this compound in In Vivo Models of Basal Cell Carcinoma
| Mouse Model | Key Findings |
| ASZ001 BCC cell line (from Ptch1+/- mice) | Reduced levels of Hh target genes Gli1 and Hip by >70%. aacrjournals.orgresearchgate.net |
| Krt6a-cre: Ptch1neo/neo mice | Topical application reduced tumor area by more than half. nih.gov |
Xenograft Models of Human Tumors
This compound, a more potent and soluble derivative of cyclopamine, has been evaluated in various xenograft models of human tumors to investigate its inhibitory effects on the Hedgehog (Hh) signaling pathway. nih.govuniroma1.itbris.ac.uk These models, where human tumor cells are implanted into immunocompromised mice, are crucial for preclinical drug evaluation and for studying tumor biology in a living system. researchgate.net
In models of pancreatic adenocarcinoma (PDAC), where the Hh pathway is considered a core altered signaling pathway, Hh signaling is often active in the stromal cells of the tumor microenvironment rather than the tumor epithelial cells themselves. nih.gov Studies using human-tumor xenografts have shown that Hh pathway antagonists affect the murine stromal compartment. nih.gov In co-culture systems designed to mimic this interaction, pancreatic cancer cell lines like PANC-1 were shown to robustly activate the Hh pathway in reporter fibroblast cells; this activation was strongly diminished by the addition of this compound. biologists.com Similarly, in co-cultures with primary cell lines derived from patient-derived xenografts (PDXs) of upper gastrointestinal tract malignancies, Hh pathway activation could be ablated by treatment with this compound. researchgate.net
Medulloblastoma, the most common malignant pediatric brain tumor, is another key area of research. escholarship.org In studies on primary medulloblastoma cells, including those expressing the cancer stem cell marker CD133+, this compound treatment led to a significant decrease in the expression of Hh target genes Gli1 and Ptch1 only in the CD133+ fraction. escholarship.orgresearchgate.net This suggests a targeted effect on the tumor-initiating cell population. researchgate.net It also reduced the expression of Bmi1, a key stem cell regulatory gene. researchgate.net
In hepatocellular carcinoma (HCC) models, the Hep3B cell line, which expresses a mutant form of Smoothened (Smo), was resistant to standard cyclopamine. However, treatment with this compound, which can block mutant Smo, repressed Hh signaling activity by approximately 50% and decreased the cell growth rate by 94%. spandidos-publications.com this compound has also been used successfully in a topical formulation on basal cell carcinomas (BCC), verifying the therapeutic rationale for this class of molecules in cancer treatment. nih.govuniroma1.it
| Tumor Type | Model System | Key Findings with this compound | Citations |
| Pancreatic Cancer | Co-culture with Hh reporter cells | Blocked Hh pathway activation induced by PANC-1 cells. | biologists.com |
| Upper GI Cancer | Co-culture with PDX-derived cells | Ablated Hh signaling in co-cultures. | researchgate.net |
| Medulloblastoma | Sorted primary tumor cells (CD133+) | Decreased expression of Hh target genes Gli1, Ptch1, and Bmi1 specifically in the CD133+ cancer stem cell population. | researchgate.net |
| Hepatocellular Carcinoma | Hep3B cell line (mutant Smo) | Repressed Hh signaling activity by ~50% and cell growth by 94%. | spandidos-publications.com |
| Basal Cell Carcinoma | Human patients | Topical application led to tumor regression. | nih.govuniroma1.it |
Considerations in Model System Selection and Interpretation
The selection and interpretation of data from in vitro models are heavily influenced by cell culture conditions, which can significantly alter the activity of the Hedgehog signaling pathway. It has been demonstrated that standard culture conditions are not always permissive for sustained Hh pathway activity, which can lead to misinterpretation of experimental results.
For instance, murine medulloblastoma cells, when cultured in DMEM supplemented with fetal bovine serum (FBS), have been shown to lose the activity of the Sonic hedgehog (SHH) pathway. nih.gov Similarly, in lung adenocarcinoma (LAC) cells, the Hh pathway was found to have low activity under normal culture conditions but was highly induced in response to stress conditions such as serum starvation. oncotarget.com This suggests that the pathway may serve as a survival signal that is activated under stress. oncotarget.com The expression of Hh pathway components can also be highly variable across different cancer cell lines even when they are conditioned to grow in similar low-serum environments. pnas.org
To address these issues, novel cell culture protocols have been developed to better maintain the intrinsic Hh pathway activity of cancer cells. One such method for cerebellar granule cell progenitors (GCPs) and medulloblastoma cells involves culturing them as neurospheres in specific conditions that permit SHH signaling. nih.govbiorxiv.org These conditions, which include the presence of an Smoothened agonist (SAG) but exclude other growth factors like EGF and bFGF, allow for the long-term maintenance of GCP-derived cells that express an active SHH signaling pathway. nih.govbiorxiv.org The choice of media and supplements is therefore a critical variable that must be controlled and considered when studying Hh pathway inhibitors. bpsbioscience.com
| Cell Type | Standard Culture Condition | Observation | Permissive Condition | Observation | Citations |
| Murine Medulloblastoma | DMEM + FBS | Loss of SHH pathway activity. | Neurosphere medium +/- EGF/bFGF | Maintained expression of SHH pathway genes. | nih.gov |
| Lung Adenocarcinoma | Normal Culture | Low Hh pathway activity. | Serum Starvation (Stress) | High induction of Hh pathway activity. | oncotarget.com |
| Murine Cerebellar Cells | Neurosphere medium + various growth factors | SHH pathway not active. | Neurosphere medium + SAG only | Active SHH pathway expression. | biorxiv.org |
In certain cancer models, particularly for brain tumors like medulloblastoma, the tumor microenvironment plays an indispensable role in maintaining Hedgehog pathway activity. aacrjournals.org Tumor-associated astrocytes (TAAs) have been identified as a key functional component of this microenvironment. aacrjournals.orgnih.gov
Research has demonstrated that TAAs actively promote the progression of Sonic Hedgehog (SHH)-subgroup medulloblastoma. aacrjournals.orgnih.gov These astrocytes secrete the SHH ligand, which is required to maintain the proliferation of medulloblastoma cells. aacrjournals.orgmdpi.com This paracrine signaling from the stromal astrocytes supports tumor growth, and the removal of these astrocytes can inhibit the formation of tumoroids and suppress tumor growth. aacrjournals.orgnih.gov The SHH secreted by TAAs promotes the expression of Nestin in medulloblastoma cells, which enhances Hh pathway activity and tumor growth. mdpi.com
Furthermore, the interaction is bidirectional; tumor cells can provide signals that affect the surrounding astrocytes. nih.gov In cases of relapsed SHH-driven medulloblastoma, tumor cells themselves can transdifferentiate into astrocyte-like cells, which then contribute to tumor progression by secreting SHH. foxchase.org This process is mediated by the bone morphogenetic protein (BMP) pathway. foxchase.org TAAs also secrete other factors, such as lipocalin-2 (LCN2) and chemokine ligand 2 (CCL2), which promote tumor progression and help maintain the stem-like properties of metastatic medulloblastoma cells, respectively. nih.govnih.govmdpi.com Therefore, when modeling medulloblastoma, it is crucial to use systems, such as co-cultures or appropriate in vivo models, that incorporate the essential contribution of tumor-associated astrocytes to accurately reflect the dependence of the tumor on Hh pathway signaling. aacrjournals.orgnih.gov
Structure Activity Relationships and Analogue Development
Chemical Modifications Leading to KAAD-Cyclopamine
The creation of this compound was a direct result of systematic chemical modifications aimed at improving the parent compound's potency and pharmaceutical properties. targetedonc.combris.ac.uk
Introduction of 3-keto,N-aminoethyl aminocaproyl dihydrocinnamoyl (KAAD) Functional Group
A key modification in the development of this compound was the introduction of a 3-keto-N-(aminoethyl-aminocaproyl-dihydrocinnamoyl) (KAAD) functional group. nih.gov This was achieved by targeting the secondary amine in ring F of the cyclopamine (B1684311) scaffold. nih.gov Research indicated that this position could tolerate small- to medium-sized substitutions, provided the basicity of the amine was preserved. nih.gov The synthesis of this compound from natural cyclopamine is a multi-step process. bris.ac.uk This derivatization also involved the oxidation of the hydroxyl group at the 3-position to a ketone, a modification known to enhance activity. nih.gov
Impact on Potency and Specificity
The introduction of the KAAD functional group and the 3-keto modification had a profound impact on the compound's biological activity. This compound demonstrated a significant increase in potency, with reported IC50 values of 20 nM in a Shh-LIGHT2 assay. nih.govpnas.orgmerckmillipore.comcaymanchem.comtargetmol.com This represents a 10- to 20-fold improvement in potency compared to the parent cyclopamine. nih.gov Furthermore, competitive binding assays using BODIPY-cyclopamine revealed a high binding affinity of this compound for the Smoothened (Smo) receptor, with a dissociation constant of 23 nM. nih.govpnas.org This enhanced potency is attributed to the optimized interactions with the Smo receptor, the direct target of cyclopamine and its analogues. targetedonc.compnas.org The specificity of this compound for the Hh pathway has been confirmed in various cellular models, where it effectively suppresses constitutive pathway activation. pnas.orgmerckmillipore.com
| Compound | IC50 (Shh-LIGHT2 assay) | Dissociation Constant (Kd) | Fold Increase in Potency vs. Cyclopamine |
| Cyclopamine | ~400 nM | - | - |
| This compound | 20 nM | 23 nM | ~20 |
Key Structural Determinants for Cyclopamine Activity
The inhibitory activity of cyclopamine and its derivatives is highly dependent on specific structural features and stereochemical configurations.
Role of Ring E and F Nitrogen Atom
The integrity of the fused furan (B31954) and piperidine (B6355638) rings (rings E and F, respectively) is crucial for the biological activity of cyclopamine. For the molecule to be active, the E ring must be perpendicular to the A-D rings. nih.gov Opening of the E ring, as seen in the related compound veratramine, leads to a significant decrease in activity. nih.gov The nitrogen atom within the F ring is also a critical determinant. Its basicity must be maintained, and while it can tolerate certain substitutions, large or bulky groups can diminish activity, potentially due to steric hindrance or reduced cell permeability. nih.gov Methylation of this nitrogen atom has been shown to reduce inhibitory effects. nih.gov
Stereochemical Configurations (C17, C22, C25)
The stereochemistry at several chiral centers, particularly C17, C22, and C25, plays a vital role in the proper orientation of the molecule for binding to the Smo receptor. The (R)-configuration at C-17 and the specific configuration at C-22 are considered essential as they influence the spatial orientation of the piperidine nitrogen. nih.govresearchgate.net The stereocenter at the C-25 position also impacts Hedgehog inhibition. nih.gov
Strategies for Enhancing Cyclopamine Derivatives
Efforts to further enhance the properties of cyclopamine derivatives are ongoing, focusing on improving potency, solubility, and metabolic stability. One strategy involves the expansion of the D-ring, which has been shown to improve acid stability and aqueous solubility. researchgate.net Another approach focuses on creating analogues with an all-carbon E-ring to prevent the acid-mediated degradation that produces the toxic and inactive veratramine. beilstein-journals.org The development of derivatives with exocyclic double bonds is also being explored to enhance metabolic stability. bris.ac.uk These strategies aim to produce next-generation Hedgehog pathway inhibitors with improved therapeutic potential. nih.govresearchgate.net
A-Ring and D-Ring Modifications for Stability and Bioactivity
Modifications to the A-ring and D-ring of the cyclopamine structure have been a key strategy to improve its stability and bioactivity. mdpi.com Initial efforts led to an α,β-unsaturated ketone analog in the A-ring, which showed better chemical stability and solubility in water. mdpi.com However, this analog was susceptible to rapid metabolism. mdpi.com
Subsequent research explored the structure-activity relationships (SAR) around the A-ring, leading to the development of three promising lead compounds with enhanced metabolic stability and bioactivity. These included analogs featuring a methyl sulfonamide, a pyrazole, and a lactam. mdpi.com The introduction of these functionalities, particularly the sulfonamide in what would become Saridegib (IPI-926), demonstrated that a cis-ring fusion could improve bioactivity while the additional functional groups increased metabolic stability. mdpi.com
Alterations to the D-ring were also investigated. Recognizing that the allylic ether in the D-ring contributes to the acid-catalyzed degradation of cyclopamine, researchers synthesized D-homocyclopamine analogs with an expanded ring. researchgate.netnih.gov While these initial ring-expanded analogs showed weaker Hedgehog pathway inhibition than cyclopamine, the strategy of modifying the D-ring geometry to enhance stability proved to be a valuable direction in the development of more robust derivatives. researchgate.netnih.gov
Exploration of Exocyclic Double Bonds for Metabolic Stability
A significant advancement in enhancing the metabolic stability of cyclopamine derivatives involved the introduction of an exocyclic double bond. bris.ac.ukresearchgate.netuniroma1.itnih.gov This modification prevents the aromatization of the D-ring into the toxic veratramine, a major degradation pathway for cyclopamine under acidic conditions. bris.ac.uk The resulting analog, sometimes referred to as exo-cyclopamine, exhibited not only greater chemical stability but also a tenfold increase in potency as a Smoothened (Smo) inhibitor compared to the parent compound. researchgate.netnih.gov The synthesis of exo-cyclopamine, which involved creating an exo-methylene group at positions 13 and 14, demonstrated that it is possible to create more potent and stable inhibitors of the Hedgehog signaling pathway. nih.gov This finding has been instrumental in guiding the design of new, structurally simplified cyclopamine derivatives. researchgate.net
Development of Other Potent Analogs (e.g., IPI-926/Saridegib)
Building on the insights from structure-activity relationship studies, several potent cyclopamine analogs have been developed, with IPI-926 (also known as Saridegib and later as patidegib) being a prominent example. mdpi.comwikipedia.orgresearchgate.netncats.iotaylorandfrancis.com IPI-926 is a semi-synthetic derivative of cyclopamine that incorporates modifications to improve its pharmaceutical properties. nih.govwikipedia.orgresearchgate.netncats.io Specifically, it features a sulfonamide group on the A-ring, which contributes to its improved metabolic stability and oral bioavailability. mdpi.comresearchgate.net
The development of IPI-926 was a result of systematic modifications to the cyclopamine scaffold to enhance potency and create a more drug-like molecule. researchgate.net These efforts resulted in a compound with substantially improved potency and a favorable pharmacokinetic profile compared to cyclopamine. nih.govresearchgate.net IPI-926 has been investigated in clinical trials for various cancers and has received orphan drug designation for the treatment of nevoid basal cell carcinoma. mdpi.comboisestate.edutaylorandfrancis.com
Table 1: Comparison of Cyclopamine and its Analogs
| Compound | Key Structural Modification | Reported Improvement |
|---|---|---|
| This compound | Addition of a 3-keto,N-aminoethyl aminocaproyl dihydrocinnamoyl (KAAD) group to the F-ring nitrogen. mdpi.comboisestate.edunih.gov | 10-20 fold increase in potency and improved solubility. bris.ac.ukmdpi.comboisestate.edu |
| ***exo*-Cyclopamine** | Introduction of an exocyclic double bond at C12-C13. researchgate.netnih.gov | Tenfold more potent as a Smo inhibitor and greater chemical stability. researchgate.netnih.gov |
| IPI-926/Saridegib | Semi-synthetic derivative with A-ring modifications, including a sulfonamide group. mdpi.comwikipedia.orgresearchgate.net | Improved metabolic stability, oral bioavailability, and potency. nih.govresearchgate.nettaylorandfrancis.com |
Synthetic Approaches and Challenges in Derivative Generation
The generation of cyclopamine derivatives is intrinsically linked to the availability and manipulation of the core cyclopamine structure.
Semi-Synthetic Nature of this compound
This compound is a semi-synthetic derivative, meaning it is synthesized from natural cyclopamine through chemical modifications. bris.ac.uk The process begins with the extraction of cyclopamine from its natural source, the plant Veratrum californicum. wikipedia.org This natural product then serves as the starting material for a multi-step chemical synthesis to introduce the 3-keto,N-aminoethyl aminocaproyl dihydrocinnamoyl (KAAD) side chain. bris.ac.ukmdpi.comboisestate.edu This semi-synthetic approach is necessary because a total synthesis of cyclopamine is highly complex and not yet practical for large-scale production. bris.ac.uk All currently known cyclopamine-like structures are semi-synthetic derivatives. bris.ac.uk
Challenges in Total Synthesis of Cyclopamine and Derivatives
The total synthesis of cyclopamine and its derivatives presents significant chemical challenges. bris.ac.uknih.govresearchgate.net The molecule's intricate architecture, which includes a rare C-nor-D-homo steroid skeleton, a fully substituted spirocyclic tetrahydrofuran (B95107) (THF) motif, a unique trans-6,5 EF ring system, and a central tetrasubstituted olefin, makes its complete synthesis from simple starting materials a formidable task. nih.govresearchgate.net
Advanced Research Methodologies and Techniques Employed in Kaad Cyclopamine Studies
Cellular and Molecular Assays
Gli-Dependent Reporter Assays (Luciferase, Beta-Galactosidase)
Gli-dependent reporter assays are a cornerstone in the study of the Hedgehog (Hh) signaling pathway. These assays employ cells that have been genetically modified to contain a reporter gene, such as luciferase or beta-galactosidase, which is controlled by a promoter containing binding sites for the Gli family of transcription factors. sdbonline.org When the Hh pathway is activated, the Gli transcription factors drive the expression of the reporter gene, providing a quantifiable measure of pathway activity.
The inhibitory properties of KAAD-cyclopamine on the Hh pathway have been extensively documented using these reporter systems. For instance, in Shh-LIGHT2 cells, a clonal NIH 3T3 cell line with a stably integrated Gli-dependent firefly luciferase reporter, this compound has been shown to inhibit Hh pathway activation induced by agonists like SAG. nih.gov Notably, this compound has demonstrated significantly greater potency than its parent compound, cyclopamine (B1684311). biologists.com In cells with constitutive Hh pathway activation due to the loss of the Ptch1 gene, this compound effectively suppresses this activity, which can be measured by the expression of a beta-galactosidase reporter under the control of the Ptch1 promoter. nih.govstanford.edu The half-maximal inhibitory concentration (IC50) for this compound in these assays is typically in the low nanomolar range, underscoring its high potency. reya-lab.org
| Cell Line/System | Reporter Gene | Activation Method | Key Finding with this compound |
| Shh-LIGHT2 (NIH 3T3) | Luciferase | SAG (Smoothened agonist) | Potent inhibition of agonist-induced pathway activation. nih.gov |
| P2Ptch1-/- cells | Beta-Galactosidase | Constitutive (Loss of Ptch1) | Complete suppression of constitutive pathway activation. nih.gov |
| NIH 3T3 | Gli-Luciferase | ShhNp (Sonic Hedgehog N-terminal peptide) | Dose-dependent inhibition of Hh signaling. stanford.edu |
| Hep3B (Hepatocellular Carcinoma) | Gli-Luciferase | Endogenous | 50% inhibition of Hh signaling activity. oup.com |
DNA Synthesis Measurement (BrdU labeling)
Bromodeoxyuridine (BrdU) labeling is a technique used to quantify cell proliferation by measuring the incorporation of this thymidine (B127349) analog into newly synthesized DNA during the S-phase of the cell cycle.
The anti-proliferative effects of this compound have been assessed using BrdU assays. In medulloblastoma cells, which often rely on the Hh pathway for growth, treatment with this compound has been shown to cause a significant decrease in the number of BrdU-positive cells. researchgate.netresearchgate.net This indicates that this compound inhibits the proliferation of these cancer cells by halting DNA synthesis, a direct result of its inhibitory effect on the Hh pathway. dtic.milgoogle.com
| Cell Line | Assay Type | Outcome of this compound Treatment |
| Med1-MB (Medulloblastoma) | BrdU Incorporation | Significant decrease in proliferating, BrdU-positive cells. researchgate.netresearchgate.net |
Cell Proliferation and Viability Assays (Direct Counting)
Direct cell counting and viability assays, such as those using trypan blue exclusion, provide a straightforward method for determining the impact of a compound on cell number and survival.
Research has consistently shown that this compound reduces the proliferation and viability of various cancer cell types in a dose-dependent manner. For example, in ovarian carcinoma cell lines like A2780, direct counting of viable cells revealed a dose-dependent reduction in cell proliferation following exposure to this compound. plos.orgnih.gov Similar growth-inhibitory effects have been observed in human breast cancer cell lines, where this compound treatment led to a significant decrease in the number of viable cells. nih.gov
| Cell Line | Assay Type | Outcome of this compound Treatment |
| A2780 (Ovarian Carcinoma) | Direct Cell Counting | Dose-dependent reduction in cell proliferation. plos.orgnih.gov |
| YMB1E, MRK-nu-1 (Breast Cancer) | Viable Cell Counting | Efficient inhibition of cell growth. nih.gov |
| ASZ001 (Basal Cell Carcinoma) | Trypan Blue Exclusion | Assessment of cell viability. aacrjournals.org |
Cell Motility and Invasion Assays (Wound Assay, Invasion Assay)
Cell motility and invasion are fundamental to the process of cancer metastasis. In vitro methods like the wound healing assay and the transwell invasion assay are commonly used to investigate these cellular behaviors. frontiersin.orgucsf.eduaging-us.com
The effect of this compound on these processes has been studied in various cancer models. In wound healing assays with the hepatocellular carcinoma cell line Bel-7402, treatment with this compound significantly inhibited the cells' ability to migrate and close the scratch wound compared to control cells. researchgate.net Furthermore, in transwell invasion assays, which require cells to migrate through a layer of Matrigel, this compound effectively suppressed the invasive capacity of these cells. researchgate.net
| Cell Line | Assay Type | Outcome of this compound Treatment |
| Bel-7402 (Hepatocellular Carcinoma) | Wound Healing Assay | Suppression of cell migration. researchgate.net |
| Bel-7402 (Hepatocellular Carcinoma) | Transwell Invasion Assay | Suppression of cell invasion. researchgate.net |
Apoptosis Detection Assays (TUNEL, Annexin V/PI)
Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Assays like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) and Annexin V/Propidium Iodide (PI) staining are standard methods for detecting and quantifying apoptosis. sigmaaldrich.comnih.gov
Studies have shown that this compound can induce apoptosis in cancer cells that depend on the Hh pathway. For instance, in the basal cell carcinoma cell line ASZ001, treatment with this compound led to increased apoptosis, as detected by TUNEL staining. aacrjournals.org Annexin V/PI staining, which identifies early apoptotic cells (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V and PI positive), has also been used to demonstrate the pro-apoptotic effects of this compound in various cancer cell lines. uab.eduoup.combiotium.com
| Cell Line | Assay Type | Outcome of this compound Treatment |
| ASZ001 (Basal Cell Carcinoma) | TUNEL Assay | Induction of apoptosis. aacrjournals.org |
| Med1-MB (Medulloblastoma) | Annexin V/PI Staining | Increased apoptosis. researchgate.net |
Gene Expression Analysis (Q-PCR, Western Blotting)
Quantitative polymerase chain reaction (Q-PCR) and Western blotting are essential techniques for measuring the expression of specific genes and proteins, respectively. These methods are used to confirm the molecular mechanism of action of compounds like this compound.
Numerous studies have utilized Q-PCR to confirm that this compound treatment results in a significant downregulation of Hh target genes, including Gli1, Ptch1, and HIP, in a variety of cancer cell lines. aacrjournals.orgbiorxiv.orgoup.com This provides direct evidence of this compound's ability to inhibit Hh pathway-mediated transcription.
Western blotting has been employed to show the effects of this compound on protein levels. For example, treatment with this compound has been shown to decrease the protein expression of Gli1. biorxiv.orgijbs.com Furthermore, Western blot analysis has revealed that this compound can induce the cleavage of PARP and caspase-3, which are hallmarks of apoptosis, and can also lead to the accumulation of the p53 tumor suppressor protein in certain breast cancer cell lines. researchgate.netnih.govaacrjournals.org
| Cell Line/Model | Technique | Target Gene/Protein | Key Finding with this compound |
| ASZ001 (Basal Cell Carcinoma) | Q-PCR | Gli1, HIP | Reduction in transcript levels by >70%. aacrjournals.org |
| C3H10T1/2 (Mesenchymal Stem Cells) | Q-PCR, Western Blot | Gli1, Runx2, Bglap2 | Significant reduction in gene and protein expression. biorxiv.org |
| Med1-MB (Medulloblastoma) | Western Blot | Gli1, HDAC1, HDAC2 | Marked decrease in protein levels. researchgate.net |
| YMB1E (Breast Cancer) | Western Blot | p53, Cyclin D1, Cyclin E | Accumulation of p53 and inhibition of cyclin expression. nih.gov |
| Med1-MB (Medulloblastoma) | Western Blot | Cleaved PARP | Induction of PARP cleavage, indicating apoptosis. researchgate.net |
Immunofluorescence Staining
Immunofluorescence staining is a powerful technique used to visualize the subcellular localization and expression levels of specific proteins within cells. In the context of this compound research, this method has been instrumental in demonstrating the compound's effects on key components and targets of the Hedgehog signaling pathway.
Researchers have utilized immunofluorescence to show that treatment with this compound can significantly alter the expression of critical proteins. For instance, in studies involving human hepatocellular carcinoma (HCC) cell lines, such as SMMC-7721, immunofluorescence revealed a marked decrease in the protein expression of glioma-associated oncogene homolog 1 (Gli1) and Sonic hedgehog (Shh) following treatment with this compound. nih.govturkjgastroenterol.org This provides visual evidence of the compound's ability to suppress the Hh pathway's downstream effectors. nih.govturkjgastroenterol.org
Furthermore, immunofluorescence has been employed to investigate the impact of Hedgehog pathway inhibition on cellular adhesion. In colorectal cancer cells, treatment with cyclopamine, a related compound, was shown to induce a more defined membranous pattern of E-cadherin expression, suggesting the formation of adherens junctions and increased cell-cell adhesion. mdpi.com Studies using this compound have built upon these findings, showing it can inhibit the invasion of colorectal cancer cells. mdpi.com
The technique has also been critical in studying the trafficking of the SMO receptor, a key target of this compound. In NIH/3T3 cells, this compound was found to selectively block the ciliary entry of a photoconvertible fluorescent protein-tagged Smoothened (Smo-mEos2), providing insight into the compound's mechanism of action at a subcellular level. plos.org This contrasts with the agonist SAG, which promotes the accumulation of Smo in the primary cilia. plos.org
| Cell Line | Treatment | Observed Effect on Protein Expression/Localization | Reference |
| SMMC-7721 (Hepatocellular Carcinoma) | 15 µM this compound | Decreased protein expression of Gli1 and Shh. | nih.govturkjgastroenterol.org |
| SW480 (Colorectal Cancer) | 1 µM this compound | Inhibited cell invasion into Matrigel™. | mdpi.com |
| NIH/3T3 (Mouse Embryonic Fibroblast) | 1 µM this compound | Selectively blocked ciliary entry of Smo-mEos2. | plos.org |
| HT29 (Colorectal Cancer) | 10 µM Cyclopamine | Induced a stronger, more distinct membranous pattern of E-cadherin. | mdpi.com |
Protein Interaction and Ligand Binding Studies
Understanding the direct physical interaction between this compound and its target, the Smoothened receptor, is fundamental to characterizing its antagonist properties. Various sophisticated biochemical and biophysical assays have been employed for this purpose.
Fluorescent ligand binding assays are a cornerstone for studying receptor-ligand interactions in a quantitative manner. A fluorescent derivative of cyclopamine, BODIPY-cyclopamine, has been extensively used to probe the binding of cyclopamine analogues to the Smoothened receptor. nih.gov This assay allows for the direct visualization and quantification of binding to cells expressing SMO. nih.gov
In these experiments, cells (such as COS-1 or HEK293) are transfected to express the SMO protein. nih.gov The binding of BODIPY-cyclopamine can be detected and measured using techniques like fluorescence microscopy and flow cytometry. nih.gov A key application of this assay in this compound research is in competitive binding experiments. By introducing increasing concentrations of the non-fluorescent this compound, researchers can measure its ability to displace the bound BODIPY-cyclopamine. This competition allows for the determination of the binding affinity (expressed as the dissociation constant, KD, or the inhibitory concentration, IC50) of this compound for SMO. nih.gov
Studies have demonstrated that this compound effectively competes with BODIPY-cyclopamine for binding to SMO in a dose-dependent manner. nih.gov For instance, one study reported an apparent dissociation constant (KD) for this compound of 23 nM, which is comparable to its biological potency in inhibiting the Hedgehog pathway, indicating a high affinity for its target. nih.govnih.gov These assays have also been crucial in demonstrating the specificity of the interaction, as the binding can be competed by other known SMO ligands but not by unrelated molecules. nih.gov Furthermore, these assays have been adapted to use NanoBRET (Bioluminescence Resonance Energy Transfer) technology, which offers a more sensitive method to study ligand binding in living cells and can distinguish between different binding sites on the SMO receptor. biorxiv.orgresearchgate.netacs.org
| Assay Type | Fluorescent Ligand | Competitor | Cell Line | Key Finding | Reference |
| Flow Cytometry | BODIPY-cyclopamine | This compound | COS-1 cells expressing Smo | This compound blocks BODIPY-cyclopamine binding with a KD of 23 nM. | nih.gov |
| NanoBRET | BODIPY-cyclopamine | This compound | HEK293 cells expressing Nluc-SMO | This compound demonstrates high affinity for the full-length SMO receptor. | biorxiv.org |
| Fluorescence Microscopy | BODIPY-cyclopamine | This compound | COS-1 cells expressing Smo | Visual confirmation of this compound inhibiting BODIPY-cyclopamine binding. | nih.gov |
Photoaffinity labeling is a powerful technique to identify the direct binding partners of a small molecule within a complex biological system. This method involves a derivative of the molecule of interest—in this case, cyclopamine—that has been chemically modified to include a photo-reactive group.
For Hedgehog pathway research, a photoaffinity reagent of cyclopamine, termed PA-cyclopamine, was synthesized and radiolabeled (e.g., with 125I). nih.gov When incubated with cells expressing the Smoothened (SMO) receptor, PA-cyclopamine binds to its target. Upon exposure to UV light, the photo-reactive group is activated, forming a covalent bond with the SMO protein. This permanent cross-linking allows for the unequivocal identification of SMO as the direct binding target of cyclopamine. nih.gov
The specificity of this interaction is confirmed through competition experiments. The addition of an excess of a non-photo-reactive competitor, such as this compound, prevents the binding and subsequent cross-linking of 125I-labeled PA-cyclopamine to SMO. nih.gov Research has shown that this compound efficiently competes with PA-cyclopamine for binding to SMO in a concentration range that is consistent with its inhibitory activity on Hedgehog signaling. nih.gov For example, 1.5 µM of this compound was shown to inhibit the labeling of SMO by PA-cyclopamine. nih.gov This demonstrates that the cross-linking assay accurately reflects the biologically relevant interaction. nih.govsmolecule.com
Interestingly, studies have also used a photoaffinity derivative of the SMO agonist SAG (PA-SAG). These experiments revealed that while this compound could inhibit the cross-linking of PA-SAG to SMO, it required significantly higher concentrations (IC50 ≈ 500 nM) than those needed to inhibit PA-cyclopamine/SMO cross-linking (IC50 = 15–50 nM). pnas.orgpnas.org This suggests that agonists and antagonists may induce different conformational states in the SMO receptor, affecting their respective binding affinities and competition profiles. pnas.org
The GloSensor assay is a live-cell, bioluminescence-based method used to measure the activity of G protein-coupled receptors (GPCRs) by detecting changes in the intracellular concentration of cyclic AMP (cAMP). pnas.orgnih.gov Smoothened (SMO) functions as a GPCR, and its activation state can be monitored by its influence on cAMP levels. pnas.orgnih.gov
In this assay system, cells (e.g., HEK293) are engineered to express a GloSensor protein, which is a fusion of a cAMP-binding domain and a variant of firefly luciferase. When intracellular cAMP levels change, the GloSensor protein undergoes a conformational change that alters the activity of the luciferase, leading to a measurable change in light output. pnas.orgnih.gov
To specifically measure SMO activity, cells are often co-transfected with a construct encoding SMO, sometimes fused to a G protein alpha subunit (e.g., Smo–Gαo) to create a direct and robust readout. pnas.org In its active state, SMO suppresses cAMP production. The GloSensor assay can detect the constitutive activity of SMO, which is observed as a suppression of cAMP levels. pnas.org
This compound has been characterized as a potent inverse agonist of SMO using the GloSensor assay. When added to cells expressing SMO, this compound binds to the receptor and forces it into an inactive conformation. This relieves the SMO-mediated suppression of adenylyl cyclase, leading to an increase in intracellular cAMP levels, which is detected as a rise in the GloSensor luminescence signal. pnas.org This assay provides a rapid and direct measure of SMO inhibition in living cells, allowing for the dose-dependent characterization of antagonists like this compound. pnas.org It has been used to confirm that this compound blocks the constitutive activity of SMO and can reverse the effects of SMO agonists. pnas.org
As Smoothened (SMO) is a member of the G protein-coupled receptor (GPCR) superfamily, its activity can be assessed through various assays that measure downstream signaling events, particularly G protein activation. nih.govphysiology.org These assays are crucial for understanding how ligands like this compound modulate SMO function.
One of the key in vitro assays used is the [35S]GTPγS binding assay. This assay measures the rate of nucleotide exchange on G proteins, which is a direct indicator of GPCR activation. In membrane preparations from cells expressing SMO, the receptor exhibits a baseline level of constitutive activity, promoting the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on associated G proteins. pnas.org The binding of [35S]GTPγS can then be quantified by scintillation counting. pnas.org
Studies using this assay have demonstrated that this compound acts as an inverse agonist, effectively blocking the constitutive activity of SMO. pnas.org In these experiments, the addition of this compound to the membrane preparations leads to a dose-dependent decrease in [35S]GTPγS binding, indicating that it stabilizes an inactive conformation of the SMO receptor. pnas.org An IC50 value of 9.99 ± 0.36 nM for this compound has been reported in this assay, highlighting its high potency in inhibiting SMO's G protein coupling activity. pnas.org
These GPCR signaling assays provide a direct biochemical readout of SMO activation and inhibition, complementing cell-based functional assays. They have been essential in confirming that the mechanism of action of this compound involves the direct modulation of the SMO receptor's ability to engage and activate its downstream G protein signaling partners. pnas.org
GloSensor Assay for Smoothened Activity
Computational and Structural Biology Approaches
Computational and structural biology methods provide atomic-level insights into how this compound interacts with the Smoothened (SMO) receptor. These approaches are vital for understanding the molecular basis of its inhibitory activity and for guiding the development of new, more potent derivatives.
Molecular modeling and docking studies have been used to predict the binding pose of this compound within the seven-transmembrane (7TM) domain of SMO. nih.gov These computational models, often built upon the crystal structures of SMO in complex with other ligands, reveal the specific amino acid residues that form the binding pocket. For cyclopamine and its derivatives, the binding site is located deep within the 7TM bundle. nih.gov The models suggest that the steroidal core of the molecule fits into a hydrophobic pocket, while specific functional groups, such as the piperidine (B6355638) group, make key interactions that determine binding affinity and specificity. nih.gov
Structural studies have provided a comprehensive framework for understanding how small molecules modulate SMO. nih.gov While a crystal structure of SMO in a complex specifically with this compound is not explicitly detailed in the provided context, the existing structures with related ligands like cyclopamine and SANT1 have been used for comparative analysis and modeling. nih.gov These structures show that antagonist binding stabilizes an inactive conformation of the receptor, preventing the conformational changes required for downstream signal transduction.
Computational approaches, such as molecular dynamics (MD) simulations, have further elucidated the allosteric modulation of SMO by ligands. nih.gov Studies have calculated the binding free energy of cyclopamine to different sites on SMO, indicating a preferential and high-affinity binding to the transmembrane domain (TMD), which is consistent with its strong inhibitory effect. nih.gov These simulations can also probe the effects of mutations on ligand binding, helping to explain the structural basis for drug resistance. nih.gov By comparing the conformational energy of the ligand before and after in silico mutations of key residues in the binding pocket, researchers can evaluate the impact of these changes on the stability of the ligand-receptor complex. nih.gov
Molecular Modeling and Screening for Smo Binding
Molecular modeling and various screening assays have been instrumental in elucidating the binding characteristics of this compound to the Smoothened receptor. These approaches have allowed researchers to visualize and quantify the interaction, providing a foundation for understanding its mechanism of action.
One of the key techniques employed is competitive binding assays. In these assays, the ability of this compound to displace a labeled ligand from the Smo receptor is measured. For instance, a fluorescent derivative of cyclopamine, BODIPY-cyclopamine, has been used to visualize and quantify binding to Smo-expressing cells. nih.govelifesciences.org The specific binding of BODIPY-cyclopamine can be effectively competed by this compound, demonstrating their shared binding site on the Smoothened receptor. nih.gov Flow cytometry is often utilized in these experiments to analyze the percentage of cells exhibiting fluorescence, providing a quantitative measure of binding and competition. elifesciences.org
Similarly, radioligand competition assays have been developed using radiolabeled versions of cyclopamine or its derivatives. wwpdb.org These assays are highly sensitive and allow for the determination of binding affinities of unlabeled competitors like this compound. For example, the competition of this compound with a photo-affinity labeled cyclopamine (PA-cyclopamine) has been shown to occur in a concentration range that is comparable to its inhibitory activity in cell-based signaling assays. nih.gov
Molecular modeling studies have complemented these experimental screening techniques by providing a three-dimensional representation of the Smo-KAAD-cyclopamine complex. guidetopharmacology.org These models are often built using the crystal structure of the Smoothened receptor and computational docking algorithms. guidetopharmacology.org Such studies have helped to predict the binding pose of this compound within the seven-transmembrane (7TM) domain of Smo, highlighting key amino acid residues that are crucial for the interaction. guidetopharmacology.org Furthermore, molecular modeling has been used to rationalize the effects of mutations in the Smo receptor on ligand binding and to understand the structural basis for the activity of different Smo modulators. guidetopharmacology.org
The following table summarizes the key screening methodologies used in the study of this compound's binding to Smoothened:
| Methodology | Description | Key Findings |
| Fluorescent Ligand Competition Assay | Utilizes a fluorescently labeled cyclopamine derivative (e.g., BODIPY-cyclopamine) to monitor binding to Smo-expressing cells. The displacement of the fluorescent ligand by this compound is measured. nih.govelifesciences.org | Demonstrates that this compound competes for the same binding site as cyclopamine on the Smoothened receptor. nih.gov |
| Radioligand Competition Assay | Employs a radiolabeled cyclopamine derivative to quantify binding to the Smoothened receptor. The ability of this compound to compete with the radioligand is assessed. wwpdb.org | Provides quantitative data on the binding affinity of this compound to the Smoothened receptor. nih.gov |
| Photo-affinity Labeling | Uses a photo-reactive derivative of cyclopamine (PA-cyclopamine) that forms a covalent bond with the Smoothened receptor upon UV irradiation. Competition with this compound is then evaluated. nih.gov | Confirms the direct binding of the cyclopamine scaffold to the Smoothened receptor and shows that this binding is competitively inhibited by this compound. nih.gov |
| Molecular Modeling and Docking | Computational techniques used to predict the three-dimensional structure of the this compound-Smoothened complex and to identify key interactions. guidetopharmacology.org | Provides insights into the specific binding pose of this compound within the Smoothened receptor's transmembrane domain. guidetopharmacology.org |
Crystallographic Structure Analysis (of Smo/cyclopamine complex)
The definitive atomic-level understanding of how cyclopamine and, by extension, its derivatives like this compound, interact with the Smoothened receptor comes from X-ray crystallography. The crystal structure of the human Smoothened receptor in complex with cyclopamine has been solved, providing a high-resolution view of the binding interface. wwpdb.orgebi.ac.ukresearchgate.net
The structure reveals that cyclopamine binds within a deep pocket located in the seven-transmembrane (7TM) domain of the Smoothened receptor. researchgate.netnih.govnih.gov This binding site is distinct from the extracellular cysteine-rich domain (CRD) where other endogenous ligands like cholesterol are thought to bind. nih.gov The crystallographic data shows the precise orientation of the cyclopamine molecule and the specific amino acid residues of the Smoothened receptor that form the binding pocket. researchgate.net
The analysis of the Smo/cyclopamine complex structure has been crucial for structure-based drug design efforts, enabling the development of more potent and specific Smoothened inhibitors. nih.gov It also provides a structural framework for understanding how mutations in the Smoothened receptor can lead to resistance to cyclopamine and other antagonists. nih.gov
The table below provides details of the publicly available crystal structure of the human Smoothened receptor in complex with cyclopamine:
| PDB ID | Title | Organism | Resolution | Ligand |
| 4O9R | Human Smoothened Receptor structure in complex with cyclopamine wwpdb.orgebi.ac.uk | Homo sapiens | 3.2 Å | Cyclopamine |
The elucidation of this crystal structure has been a landmark achievement in the study of the Hedgehog signaling pathway, offering a static yet highly detailed snapshot of the molecular recognition event that underlies the inhibitory activity of cyclopamine and its derivatives. researchgate.net This structural information, in conjunction with molecular modeling and screening data, provides a comprehensive understanding of the chemical biology of this compound.
Future Perspectives and Unexplored Research Avenues
Elucidating Nuances of Smoothened Interaction and Downstream Signaling
KAAD-cyclopamine, a derivative of cyclopamine (B1684311), is a potent, cell-permeable inhibitor of the Hedgehog (Hh) signaling pathway. sigmaaldrich.commerckmillipore.com It functions by directly binding to the heptahelical bundle of the Smoothened (Smo) receptor, a key transducer of the Hh signal. nih.govresearchgate.net This binding event is crucial for its inhibitory action.
The interaction of this compound with Smo is complex and influences the receptor's subcellular localization and conformational state. In its active state, Smo translocates to the primary cilium, a microtubule-based organelle that acts as a signaling hub for the Hh pathway. nih.gov this compound has been shown to bind to an oncogenic, constitutively active form of Smo (SmoA1) and promote its exit from the endoplasmic reticulum. merckmillipore.comnih.govtargetmol.com While some inhibitors like cyclopamine allow Smo to move to the primary cilium but prevent its full activation, the precise dynamics of this compound's influence on Smo trafficking and its subsequent impact on downstream signaling components require further detailed investigation. nih.govresearchgate.net
The potency of this compound is significantly greater than its parent compound, cyclopamine. researchgate.net In various assays, this compound has demonstrated potent inhibition of Hh signaling, with IC50 values in the nanomolar range. sigmaaldrich.commerckmillipore.com For instance, it has an IC50 of 20 nM in a Shh-LIGHT2 reporter assay and 50 nM in Ptch1-/- cells. merckmillipore.comsigmaaldrich.com This enhanced potency is attributed to the addition of a 3-keto,N-aminoethyl aminocaproyl dihydrocinnamoyl (KAAD) functional group. researchgate.net
Further research is needed to fully understand the structural basis for this increased potency and how the KAAD moiety optimizes the interaction with the Smo binding pocket. High-resolution structural studies, such as cryo-electron microscopy, could provide invaluable insights into the precise binding mode of this compound and how it differs from other Smo inhibitors. A deeper understanding of these molecular interactions will be instrumental in the rational design of next-generation Hh pathway inhibitors with even greater specificity and efficacy.
Investigation of Non-Canonical Hedgehog Pathway Modulation
The classical, or canonical, Hedgehog signaling pathway involves the transcription factors of the Gli family, which regulate the expression of Hh target genes. nih.gov However, mounting evidence points to the existence of non-canonical Hh signaling pathways that are independent of Gli-mediated transcription. nih.govresearchgate.net These alternative pathways can influence a variety of cellular processes, including cell proliferation, apoptosis, and cytoskeletal organization. nih.gov
For example, non-canonical Hh signaling has been shown to modulate the activity of small GTPases like RhoA and to influence the PI3K/AKT pathway. researchgate.netspandidos-publications.com Given that this compound's primary target is the Smoothened receptor, which can participate in both canonical and non-canonical signaling, it is crucial to investigate the effects of this compound on these alternative pathways.
Some studies have already begun to touch upon this area. For instance, research has shown that the anti-apoptotic effect of Sonic hedgehog (Shh) in certain endothelial cells is not blocked by Smo antagonists like cyclopamine or this compound, suggesting a non-canonical, Smo-independent mechanism in that context. nih.gov Conversely, in other systems, this compound has been shown to inhibit processes that are dependent on non-canonical Hh signaling. researchgate.net
Development of Further Derivatives with Enhanced Specificity and Physicochemical Properties
The development of this compound itself is a testament to the value of creating derivatives of natural products to improve their therapeutic properties. researchgate.net While this compound exhibits significantly improved potency compared to cyclopamine, there is still room for further optimization. researchgate.net Future research will undoubtedly focus on the synthesis and evaluation of new analogs with even better specificity, solubility, and stability.
Key goals for the development of new derivatives include:
Enhanced Potency and Specificity: Creating compounds that can achieve therapeutic effects at lower concentrations, thereby minimizing potential off-target effects and toxicity. mdpi.com
Improved Physicochemical Properties: Addressing challenges such as poor solubility and stability, which can limit the bioavailability and clinical utility of a drug. researchgate.netaacrjournals.org
Overcoming Drug Resistance: Developing derivatives that are effective against tumors that have developed resistance to existing Smoothened inhibitors through mutations in the Smo gene. mdpi.com
A diversity-oriented synthesis approach could be employed to generate a library of this compound derivatives with various structural modifications. nih.gov These new compounds could then be screened for their ability to inhibit Hedgehog signaling and for their improved physicochemical properties. This iterative process of design, synthesis, and testing is essential for the development of next-generation Hedgehog pathway inhibitors that are both more effective and safer for clinical use.
Advanced Preclinical Model Systems for Validated Pathway Activity
The successful translation of preclinical research findings into effective clinical therapies is a major challenge in drug development. nih.gov A significant part of this challenge lies in the limitations of the preclinical models used to evaluate drug efficacy. nih.govbabraham.ac.uk In the context of Hedgehog pathway inhibitors like this compound, it is crucial to utilize advanced preclinical model systems that accurately recapitulate the complexity of human tumors and the role of the Hedgehog pathway in their growth and survival.
Historically, genetically engineered mouse models with mutations in key Hedgehog pathway components, such as Ptch1 or Smo, have been instrumental in the development and testing of Hh pathway inhibitors. babraham.ac.uk These models allow for the study of tumors in their native microenvironment. babraham.ac.uk However, there is a growing recognition of the need for more sophisticated models that can better predict clinical outcomes.
Future preclinical studies of this compound and its derivatives should incorporate a range of advanced model systems, including:
Patient-Derived Xenografts (PDXs): These models, created by implanting tumor tissue from a patient directly into an immunodeficient mouse, are thought to better preserve the genetic and phenotypic characteristics of the original tumor.
Organoid Cultures: Three-dimensional organoid cultures derived from patient tumors can provide a more physiologically relevant in vitro system for studying drug responses compared to traditional two-dimensional cell cultures.
Humanized Mouse Models: These are mice engrafted with a functional human immune system, which are particularly valuable for studying the interplay between the tumor, the microenvironment, and the immune system in response to therapy.
By employing these advanced preclinical models, researchers can gain a more accurate understanding of the therapeutic potential of this compound and identify patient populations that are most likely to benefit from this class of drugs. This will be crucial for the design of more effective clinical trials and for ultimately improving patient outcomes. babraham.ac.uk
Synergistic Research with Other Therapeutic Modalities
The complexity of cancer often necessitates the use of combination therapies that target multiple signaling pathways or cellular processes simultaneously. Future research should explore the potential of this compound in synergistic combinations with other therapeutic modalities. This approach could enhance the anti-cancer effects of this compound, overcome drug resistance, and potentially allow for the use of lower, less toxic doses of each agent.
Several promising avenues for synergistic research exist:
Combination with Chemotherapy: Preclinical studies have shown that Hedgehog pathway inhibitors can sensitize cancer cells to the effects of conventional chemotherapy agents. aacrjournals.org For example, this compound has been shown to sensitize human glioma cells to TRAIL-induced apoptosis. merckmillipore.comcaymanchem.com Further investigation into the optimal combinations and scheduling of this compound with various chemotherapeutic drugs is warranted.
Combination with Targeted Therapies: Combining this compound with inhibitors of other oncogenic signaling pathways that are co-activated in certain cancers could lead to a more potent anti-tumor response. For instance, the Hedgehog pathway has been shown to interact with pathways such as Wnt/β-catenin and PI3K/AKT/mTOR. spandidos-publications.commdpi.comnih.gov
Combination with Immunotherapy: The tumor microenvironment plays a crucial role in cancer progression and response to therapy. The Hedgehog pathway has been implicated in modulating the tumor microenvironment and immune responses. mdpi.com Investigating the potential of this compound to enhance the efficacy of immunotherapies, such as immune checkpoint inhibitors, is a promising area of future research.
By systematically exploring these synergistic combinations in relevant preclinical models, researchers can identify novel and more effective treatment strategies for a variety of cancers where the Hedgehog pathway is aberrantly activated.
Q & A
Q. What is the molecular mechanism of KAAD-Cyclopamine in Hedgehog (Hh) signaling pathway inhibition?
this compound acts as a smoothened (SMO) antagonist, binding to and inhibiting the SMO receptor, thereby blocking downstream Hh signaling. This inhibition reduces the nuclear translocation of Gli1, a key transcription factor in the pathway. Experimental validation typically involves measuring Gli1 expression via qPCR or Western blot, as well as luciferase reporter assays (e.g., Shh-LIGHT2 cells) to quantify pathway activity. Dose-response studies report IC50 values ranging from 3 nM (under 1 μM purmorphamine stimulation) to 100 nM (under 10 μM purmorphamine) .
Q. What are the recommended in vitro concentrations and treatment durations for this compound in cancer cell studies?
Optimal concentrations vary by cell type and experimental goals. For example:
- Ovarian cancer cells : 10–20 μM for 48–72 hours to assess proliferation inhibition .
- Hepatocellular carcinoma (SMMC-7721) : 15 μM for 48 hours to induce apoptosis via Caspase-3 activation .
- Pancreatic ductal cells : 250 nM in combination with growth factors to rescue β-cell differentiation .
Always include vehicle controls (e.g., DMSO) and validate pathway inhibition using Gli1 expression as a biomarker .
Q. How should this compound be stored to ensure stability in laboratory settings?
Store lyophilized powder at -20°C in airtight, light-protected containers. For working solutions, use sterile DMSO and avoid freeze-thaw cycles. Purity (>70% by HPLC) and isomer ratios should be verified periodically using LC-MS .
Advanced Research Questions
Q. How can researchers address contradictory findings regarding this compound’s specificity in Hh pathway inhibition?
Some studies report nonspecific effects, such as reduced cell proliferation without corresponding Hh target gene suppression (e.g., in ovarian cancer cells) . To mitigate this:
- Use complementary inhibitors (e.g., GANT58 for Gli1) to isolate pathway-specific effects.
- Include multiple controls: baseline Hh activity (untreated cells), pathway overactivation (e.g., purmorphamine), and off-target checks (e.g., RNA-seq for non-Hh genes).
- Validate findings in Hh-deficient models (e.g., SMO-knockout cells) .
Q. What experimental designs are optimal for studying this compound’s synergy with other therapeutics?
Co-treatment studies require careful dose optimization to avoid cytotoxicity masking synergistic effects. Example protocols:
- Dose matrix assays : Test this compound (1–50 μM) with chemotherapeutics (e.g., cisplatin) across a range of concentrations.
- Timing strategies : Pre-treat cells with this compound for 24 hours before adding secondary agents to prime pathway inhibition.
- Endpoint analyses : Combine viability assays (MTT/CellTiter-Glo) with apoptosis markers (Annexin V/PI) and pathway activity readouts (Gli1, Ptch1) .
Q. How can researchers resolve discrepancies in this compound’s efficacy across different cancer models?
Tissue-specific Hh signaling dependencies and off-target effects may explain variability. Strategies include:
- Transcriptomic profiling : Compare baseline Hh pathway activity (Gli1, Shh) across models using RNA-seq.
- Pharmacokinetic adjustments : Account for differences in drug penetration (e.g., 3D spheroids vs. monolayers).
- In vivo validation : Use xenograft models with luciferase-tagged Hh reporters to monitor real-time inhibition .
Methodological and Data Analysis Questions
Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?
- Nonlinear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate IC50/EC50.
- Combination index (CI) : Use the Chou-Talalay method for synergy studies.
- Multivariate analysis : For survival studies (e.g., ovarian cancer), apply Cox proportional hazards models to adjust for covariates like Gli1 expression .
Q. How should researchers control for batch-to-batch variability in this compound?
- Quality control : Request certificates of analysis (CoA) for each batch, verifying purity and isomer ratios.
- Internal standardization : Include a reference batch in every experiment to normalize biological responses.
- Reprodubility checks : Replicate key findings across multiple batches and independent labs .
Translational and Mechanistic Questions
Q. What evidence supports this compound’s role in targeting cancer stem cells (CSCs)?
In hepatocellular carcinoma, this compound downregulates CSC markers (CD133, EpCAM) and inhibits sphere formation. Mechanistically, this involves suppressing CyclinD1 (cell cycle) and Bcl-2 (apoptosis resistance). Combine flow cytometry for CSC markers with limiting dilution assays to quantify stemness .
Q. How can this compound be adapted for in vivo studies?
- Dosing : Administer 5–10 mg/kg via intraperitoneal injection daily, monitoring toxicity via body weight and liver enzymes.
- Biomarker tracking : Use immunohistochemistry for Gli1 in tumor sections or serum Shh ELISA.
- Combination therapies : Pair with gemcitabine in pancreatic cancer models to enhance efficacy .
Contradictions and Future Directions
Q. Why do some studies report limited efficacy of this compound despite robust Hh pathway inhibition?
Compensatory pathways (e.g., Wnt/β-catenin) may activate upon Hh suppression. Profiling phosphoproteomics or CRISPR screens can identify resistance mechanisms. Additionally, tumor microenvironment interactions (e.g., stromal Shh secretion) might limit drug access .
Q. What are the priority areas for future this compound research?
- Isomer-specific effects : Characterize biological differences between this compound isomers.
- Biomarker discovery : Identify predictive markers (e.g., Gli1 splice variants) for patient stratification.
- Nanodelivery systems : Improve bioavailability using lipid nanoparticles or exosome-based carriers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
